molecular formula C11H14O3 B7901382 1-(2,6-Dimethoxyphenyl)propan-2-one CAS No. 105363-35-7

1-(2,6-Dimethoxyphenyl)propan-2-one

Cat. No.: B7901382
CAS No.: 105363-35-7
M. Wt: 194.23 g/mol
InChI Key: DOICNDWHAPUVSP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanone, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the oxidation of 1-(2,6-dimethoxyphenyl)propan-2-ol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. This method provides a straightforward route to the ketone from the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 2,6-Dimethoxybenzoic acid

    Reduction: 1-(2,6-Dimethoxyphenyl)propan-2-ol

    Substitution: Various substituted phenylpropanones depending on the nucleophile used

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in studies investigating the biological activity of methoxy-substituted phenylpropanones and their derivatives.

    Industrial Applications: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)propan-2-one: Similar structure with methoxy groups at the 3 and 4 positions.

    1-(2,6-Dimethylphenyl)propan-2-one: Similar structure with methyl groups instead of methoxy groups.

    1-(3,4-Methylenedioxyphenyl)propan-2-one: Contains a methylenedioxy group instead of two methoxy groups.

Uniqueness

1-(2,6-Dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The 2,6-dimethoxy substitution pattern provides distinct steric and electronic properties compared to other isomers, making it valuable for targeted synthetic and medicinal applications.

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOICNDWHAPUVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544105
Record name 1-(2,6-Dimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105363-35-7
Record name 1-(2,6-Dimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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